molecular formula C10H11ClO B3050202 1-Chloro-3-(4-methylphenyl)propan-2-one CAS No. 24253-14-3

1-Chloro-3-(4-methylphenyl)propan-2-one

Cat. No.: B3050202
CAS No.: 24253-14-3
M. Wt: 182.64 g/mol
InChI Key: FKYIKCMAJJDPQM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(4-methylphenyl)propan-2-one can be synthesized through several methods. One common route involves the chlorination of 3-(4-methylphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 1-(4-methylphenyl)propan-2-ol.

    Oxidation: 3-(4-methylphenyl)propanoic acid.

Scientific Research Applications

1-Chloro-3-(4-methylphenyl)propan-2-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-methylphenyl)propan-2-one involves its reactivity as a chlorinated ketone. The compound can undergo nucleophilic attack at the carbonyl carbon or the chlorine-substituted carbon, leading to various chemical transformations. These reactions are facilitated by the electron-withdrawing effects of the chlorine atom and the carbonyl group, which make the compound more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1-Chloro-3-(4-methylphenyl)propan-2-one can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound in various chemical and industrial contexts.

Properties

IUPAC Name

1-chloro-3-(4-methylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYIKCMAJJDPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279411
Record name 1-Chloro-3-(4-methylphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24253-14-3
Record name 1-Chloro-3-(4-methylphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24253-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(4-methylphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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